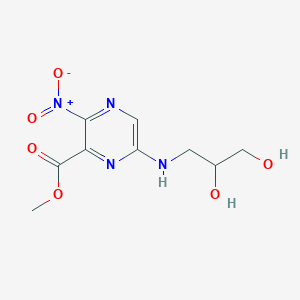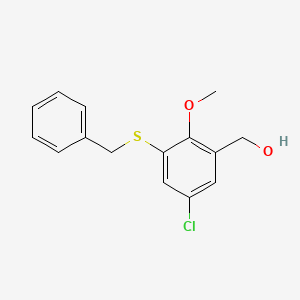
(3-(Benzylthio)-5-chloro-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, a methoxy group, and a phenylmethylthio group, along with a benzenemethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Substitution Reaction: The benzylthiol is then reacted with 5-chloro-2-methoxybenzaldehyde under basic conditions to form the corresponding thioether.
Reduction: The thioether is reduced using a suitable reducing agent such as sodium borohydride to yield 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, ethers.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets. The phenylmethylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxyphenol: Similar structure but lacks the phenylmethylthio group.
2-Methoxy-5-chlorobenzyl alcohol: Similar structure but lacks the phenylmethylthio group.
3-(Phenylmethylthio)benzyl alcohol: Similar structure but lacks the chloro and methoxy groups.
Uniqueness
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethylthio) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Formule moléculaire |
C15H15ClO2S |
|---|---|
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
(3-benzylsulfanyl-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2S/c1-18-15-12(9-17)7-13(16)8-14(15)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Clé InChI |
ZDWQOZFCGIMVKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1SCC2=CC=CC=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


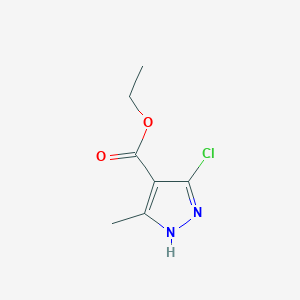

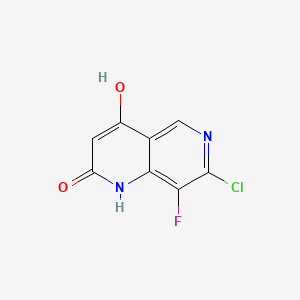
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
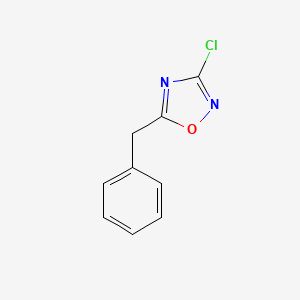
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

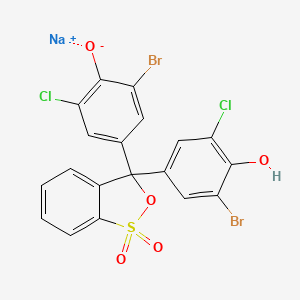
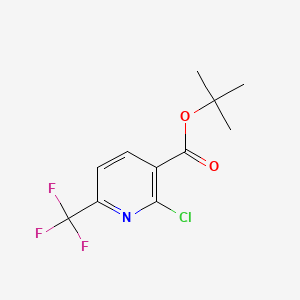
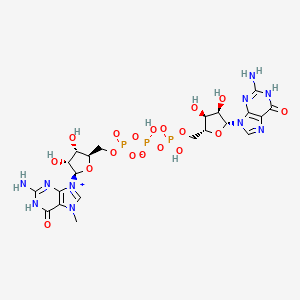
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
